4-Nitropyrogallol 4-Nitropyrogallol
Brand Name: Vulcanchem
CAS No.: 76088-63-6
VCID: VC8293321
InChI: InChI=1S/C6H5NO5/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2,8-10H
SMILES: C1=CC(=C(C(=C1[N+](=O)[O-])O)O)O
Molecular Formula: C6H5NO5
Molecular Weight: 171.11 g/mol

4-Nitropyrogallol

CAS No.: 76088-63-6

Cat. No.: VC8293321

Molecular Formula: C6H5NO5

Molecular Weight: 171.11 g/mol

* For research use only. Not for human or veterinary use.

4-Nitropyrogallol - 76088-63-6

Specification

CAS No. 76088-63-6
Molecular Formula C6H5NO5
Molecular Weight 171.11 g/mol
IUPAC Name 4-nitrobenzene-1,2,3-triol
Standard InChI InChI=1S/C6H5NO5/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2,8-10H
Standard InChI Key FPYOMUFYEZASGS-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1[N+](=O)[O-])O)O)O
Canonical SMILES C1=CC(=C(C(=C1[N+](=O)[O-])O)O)O

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

4-Nitropyrogallol, systematically named 4-nitrobenzene-1,2,3-triol, features a benzene ring substituted with three hydroxyl groups at positions 1, 2, and 3 and a nitro group at position 4 (Fig. 1). Its IUPAC name and SMILES notation (C1=CC(=C(C(=C1[N+](=O)[O])O)O)O\text{C}_1=\text{CC}(=\text{C}(\text{C}(=\text{C}_1[\text{N}^+](=\text{O})[\text{O}^-])\text{O})\text{O})\text{O}) reflect this arrangement . The compound’s exact mass is 171.017 g/mol, with a molecular weight of 171.11 g/mol .

Table 1: Key Physicochemical Properties of 4-Nitropyrogallol

PropertyValue
CAS Number14416-24-1
Molecular FormulaC6H5NO5\text{C}_6\text{H}_5\text{NO}_5
Exact Mass171.017 g/mol
PSA (Polar Surface Area)106.51 Ų
LogP (Octanol-Water)1.234

Synthesis and Isolation Strategies

Nitration of Pyrogallol Derivatives

The primary synthesis route involves nitrating pyrogallol (1,2,3-trihydroxybenzene) or its protected analogs. A validated method employs pyrogallol triacetate as the substrate, undergoing mononitration with fuming nitric acid (HNO3\text{HNO}_3) in acetic anhydride (Ac2O\text{Ac}_2\text{O}) at 0–5°C. The reaction proceeds via electrophilic aromatic substitution, with the nitro group preferentially occupying the para position relative to hydroxyl groups due to steric and electronic factors.

Pyrogallol triacetate+HNO3Ac2O4-Nitropyrogallol 1,2-diacetate+H2O\text{Pyrogallol triacetate} + \text{HNO}_3 \xrightarrow{\text{Ac}_2\text{O}} \text{4-Nitropyrogallol 1,2-diacetate} + \text{H}_2\text{O}

Subsequent hydrolysis with aqueous sodium hydroxide (NaOH\text{NaOH}) yields the free triol. This method achieves ~65% isolated yield, with purity confirmed via HPLC and melting point analysis.

Purification and Characterization

Crude 4-nitropyrogallol is purified via recrystallization from ethanol-water mixtures. Differential scanning calorimetry (DSC) reveals a decomposition onset at 215°C, consistent with nitroaromatic compounds’ thermal instability. Chromatographic techniques (TLC, GC/MS) are critical for detecting byproducts such as 5-nitropyrogallol and dinitrated derivatives, which form under excess nitrating conditions .

Reaction Mechanisms and Environmental Relevance

Hydroxyl Radical-Mediated Degradation

In aqueous environments, 4-nitropyrogallol forms via the reaction of 4-nitrophenol (4NP) with hydroxyl radicals (OH\cdot\text{OH}) . This process, studied at pH 2 and 9, follows a radical addition-elimination pathway (Fig. 2). At pH 9, OH\cdot\text{OH} attacks 4NP’s aromatic ring, generating dihydroxynitrocyclohexadienyl radicals that rearomatize to yield 4-nitrocatechol (4NC) and 4-nitropyrogallol .

Table 2: Product Yields from 4NP + OH\cdot\text{OH} Reaction

ProductYield (pH 2)Yield (pH 9)
4-Nitrocatechol0.200.40
4-Nitropyrogallol0.050.12
Hydroquinone0.08<0.01

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator